1-{[(4-methylphenyl)thio]acetyl}azepane
Description
1-{[(4-Methylphenyl)thio]acetyl}azepane is a heterocyclic compound featuring a seven-membered azepane ring substituted with a thioacetyl group. The thioacetyl moiety comprises a sulfur atom linked to a 4-methylphenyl group and an acetyl unit. This structure combines the conformational flexibility of the azepane ring with the electronic effects of the thioether and acetyl functionalities. Such compounds are often explored in pharmaceutical and materials science due to their tunable electronic profiles and steric effects .
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(4-methylphenyl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-13-6-8-14(9-7-13)18-12-15(17)16-10-4-2-3-5-11-16/h6-9H,2-5,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEODJNVMGAAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs of 1-{[(4-methylphenyl)thio]acetyl}azepane include 1-[(4-methylphenyl)sulfonyl]azepane (sulfonyl variant) and (4-methylphenylthio)acetone (simpler thioether). Their comparative data are summarized below:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Refractive Index | Flash Point (°C) |
|---|---|---|---|---|---|---|
| 1-[(4-Methylphenyl)sulfonyl]azepane | C₁₃H₁₉NO₂S | 253.36 | Not reported | Not reported | Not reported | Not reported |
| (4-Methylphenylthio)acetone | C₁₀H₁₂OS | 180.27 | 96 | 96* (at 0.1 mmHg) | 1.5620 | 96–98 (at 0.1 mmHg) |
| 1-{[(4-Methylphenyl)thio]acetyl}azepane (theoretical) | C₁₄H₁₉NOS | ~250.07 | — | — | — | — |
Notes:
- The sulfonyl variant (C₁₃H₁₉NO₂S) exhibits a higher molecular weight (253.36 g/mol) due to the polar sulfonyl (-SO₂-) group, which enhances hydrogen-bonding capacity and solubility in polar solvents compared to the thioacetyl analog .
- (4-Methylphenylthio)acetone (C₁₀H₁₂OS) has a simpler structure lacking the azepane ring, resulting in a lower molecular weight (180.27 g/mol) and distinct phase transitions (e.g., melting/boiling points under reduced pressure) .
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